6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
Overview
Description
“6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1016891-05-6 . It has a molecular weight of 282.32 and its IUPAC name is 6-[4-(4-fluorophenyl)-1-piperazinyl]nicotinonitrile . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorophenyl and piperazinyl groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Arylcycloalkylamines and Arylpiperazines
Receptor Binding Potency and Selectivity : Arylcycloalkylamines, including phenylpiperidines and piperazines, are noted for their pharmacophoric groups that are significant in several antipsychotic agents. A study has highlighted that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors, suggesting their potential in designing more effective antipsychotic medications (Sikazwe et al., 2009).
Therapeutic Applications of Piperazine Derivatives : Piperazine, a six-membered nitrogen-containing heterocycle, has been recognized for its significant role in the rational design of drugs. It finds its application across a diverse therapeutic range, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Modification of the piperazine nucleus can lead to molecules with distinct medicinal potential, underscoring its versatility in drug discovery (Rathi et al., 2016).
Anti-mycobacterial Activity : Piperazine and its analogues have been investigated for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis. The structural incorporation of piperazine has yielded molecules with potent activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis, highlighting its importance in developing novel anti-TB agents (Girase et al., 2020).
properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXYKZNNQVWEDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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